N-[(2Z)-3-(2-methoxyethyl)-4-[3-(piperidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]aniline
Description
N-[(2Z)-3-(2-Methoxyethyl)-4-[3-(piperidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]aniline is a thiazole-derived compound featuring a conjugated imine system, a 3-(piperidin-1-ylsulfonyl)phenyl substituent at position 4, and a 2-methoxyethyl group at position 3 of the thiazole ring. The aniline moiety is linked via a Z-configuration imine bond. This compound’s structure has likely been characterized using crystallographic tools such as the SHELX software suite, which is widely employed for small-molecule refinement and structural determination .
Key structural attributes include:
- Piperidin-1-ylsulfonyl group: A sulfonamide-linked piperidine ring, which may influence solubility and receptor binding.
- 2-Methoxyethyl substituent: Enhances hydrophilicity compared to purely alkyl side chains.
- Aniline-derived imine: The Z-configuration imine stabilizes the planar geometry, critical for intermolecular interactions.
Properties
Molecular Formula |
C23H27N3O3S2 |
|---|---|
Molecular Weight |
457.6 g/mol |
IUPAC Name |
3-(2-methoxyethyl)-N-phenyl-4-(3-piperidin-1-ylsulfonylphenyl)-1,3-thiazol-2-imine |
InChI |
InChI=1S/C23H27N3O3S2/c1-29-16-15-26-22(18-30-23(26)24-20-10-4-2-5-11-20)19-9-8-12-21(17-19)31(27,28)25-13-6-3-7-14-25/h2,4-5,8-12,17-18H,3,6-7,13-16H2,1H3 |
InChI Key |
OLNRUDHYPVQPMA-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C(=CSC1=NC2=CC=CC=C2)C3=CC(=CC=C3)S(=O)(=O)N4CCCCC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-3-(2-methoxyethyl)-4-[3-(piperidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]aniline typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the methoxyethyl and piperidinylsulfonyl groups. The final step involves the formation of the aniline derivative. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-3-(2-methoxyethyl)-4-[3-(piperidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a more saturated form.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions, including temperature, pH, and solvent choice, play a significant role in determining the reaction pathway and product yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
N-[(2Z)-3-(2-methoxyethyl)-4-[3-(piperidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]aniline has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2Z)-3-(2-methoxyethyl)-4-[3-(piperidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
| Compound Name | Key Substituents | Molecular Formula | Molecular Weight (g/mol) | LogP (Estimated) |
|---|---|---|---|---|
| Target Compound | Piperidin-1-ylsulfonyl, 2-methoxyethyl | C23H27N3O3S2 | ~481.6 | ~3.5 |
| Azepane Analog | Azepane-1-sulfonyl, 2-methoxyethyl | C24H29N3O3S2 | ~497.6 | ~3.8 |
| Phenethyl Analog | 3-Methylpiperidin-1-ylsulfonyl, 2-phenylethyl | C28H31N3O2S2 | ~529.7 | ~4.2 |
| Pyridine Derivative | Pyridin-3-ylacetamide, isopropyl | C14H16N4OS | ~312.4 | ~2.1 |
Implications of Structural Differences
- Piperidine vs.
- 2-Methoxyethyl vs. Phenethyl : The phenethyl group’s hydrophobicity may enhance blood-brain barrier penetration but reduce renal clearance .
- Aniline vs. Pyridine/Chlorophenyl : Pyridine’s nitrogen enables hydrogen bonding, while chlorine’s electron-withdrawing effect could alter metabolic stability .
Biological Activity
N-[(2Z)-3-(2-methoxyethyl)-4-[3-(piperidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]aniline is a compound of interest due to its potential pharmacological properties. This article explores its biological activity, synthesis, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The compound features a thiazole ring, a piperidine moiety, and a methoxyethyl substituent. Its molecular formula is C₁₈H₂₃N₃O₂S, and it possesses a complex structure that contributes to its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of various precursors through multi-step synthetic pathways. The introduction of the piperidine and thiazole functionalities is crucial for enhancing biological activity.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing piperidine rings have shown moderate to strong antibacterial activity against various strains such as Salmonella typhi and Bacillus subtilis . The presence of the thiazole moiety is often associated with enhanced antibacterial effects.
| Compound | Bacterial Strain | Activity Level |
|---|---|---|
| Compound A | Salmonella typhi | Moderate |
| Compound B | Bacillus subtilis | Strong |
| N-[(2Z)... | Escherichia coli | Weak to Moderate |
Enzyme Inhibition
Enzyme inhibition studies reveal that compounds similar to N-[(2Z)... can act as acetylcholinesterase inhibitors, which are vital for treating neurodegenerative diseases. The IC50 values for some derivatives have been reported as low as 0.63 µM, indicating potent enzyme inhibition .
Anticancer Activity
In vitro studies have demonstrated that related compounds can inhibit poly(ADP-ribose) polymerase (PARP), a target in cancer therapy, particularly for BRCA1/2 deficient cancers. The ability to selectively inhibit these enzymes suggests potential therapeutic applications in oncology .
The biological activity of N-[(2Z)... is likely attributed to its ability to interact with specific biological targets:
- Receptor Binding : The compound may act as an agonist at certain receptors, influencing intracellular signaling pathways.
- Enzyme Interaction : It exhibits competitive inhibition on key enzymes involved in metabolic processes.
Case Studies
- Antimicrobial Efficacy : A study evaluating various thiazole derivatives found that those with piperidine substitutions exhibited enhanced antibacterial properties against multidrug-resistant strains.
- Neuroprotective Effects : Research on piperidine derivatives has shown promise in protecting neuronal cells from oxidative stress, supporting their use in neurodegenerative disease models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
